molecular formula C19H17BrO3 B3511917 7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B3511917
M. Wt: 373.2 g/mol
InChI Key: UYWIPGQLLJDGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 7-hydroxy-4-propyl-2H-chromen-2-one with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones.

Scientific Research Applications

7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methoxy groups can enhance binding affinity and selectivity towards these targets. Additionally, the chromenone core may participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-propyl-2H-chromen-2-one: Lacks the bromophenyl and methoxy groups, resulting in different chemical and biological properties.

    7-Methoxy-4-propyl-2H-chromen-2-one: Similar structure but without the bromophenyl group, affecting its reactivity and applications.

    7-[(2-Chlorophenyl)methoxy]-4-propyl-2H-chromen-2-one:

Uniqueness

The presence of the bromophenyl and methoxy groups in 7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO3/c1-2-5-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWIPGQLLJDGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

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